C1-resveratrol
Description
C1-resveratrol is a fluorinated derivative of resveratrol, a naturally occurring polyphenolic compound found in grapes, berries, and Japanese knotweed. Its molecular formula is C₁₄H₁₁FO₂, with a molecular weight of 230.23 g/mol and a logP value of 3.6, indicating moderate lipophilicity . Structurally, this compound replaces a hydroxyl group in resveratrol with a fluorine atom at the 3-position of the phenolic ring, enhancing its metabolic stability and bioavailability compared to the parent compound . This modification aims to address resveratrol’s well-documented limitations, such as rapid phase-II metabolism and low aqueous solubility .
This compound retains the core stilbene scaffold of resveratrol but exhibits distinct physicochemical properties. Its SMILES notation is C(/C1C=C(O)C=C(F)C=1)=C\C1C=CC(O)=CC=1, and its IUPAC name is 3-fluoro-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenol . Preclinical studies suggest it maintains antioxidant and anti-inflammatory activities while demonstrating improved pharmacokinetic profiles in rodent models .
Properties
CAS No. |
1638296-40-8 |
|---|---|
Molecular Formula |
C30H27NO3 |
Molecular Weight |
449.55 |
IUPAC Name |
N-{2'-[2-(4-Hydroxy-phenyl)-vinyl]-biphenyl-2-ylmethyl}-2-(4-methoxy-phenyl)-acetamide |
InChI |
InChI=1S/C30H27NO3/c1-34-27-18-13-23(14-19-27)20-30(33)31-21-25-7-3-5-9-29(25)28-8-4-2-6-24(28)15-10-22-11-16-26(32)17-12-22/h2-19,32H,20-21H2,1H3,(H,31,33)/b15-10+ |
InChI Key |
QSWPWYCCMHTPIG-XNTDXEJSSA-N |
SMILES |
O=C(NCC1=CC=CC=C1C2=CC=CC=C2/C=C/C3=CC=C(O)C=C3)CC4=CC=C(OC)C=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
C1-resveratrol; C1 resveratrol; C1resveratrol |
Origin of Product |
United States |
Scientific Research Applications
Cardiovascular Health
C1-resveratrol has been studied for its cardioprotective effects. Clinical trials indicate that it can improve endothelial function and reduce blood pressure, which are critical factors in cardiovascular disease prevention .
Cancer Prevention
Research suggests that this compound may play a role in cancer chemoprevention by inhibiting tumor growth and inducing apoptosis in cancer cells. It has shown promise in various cancer types, including breast and prostate cancers .
Neuroprotection
This compound has been explored for its potential benefits in neurodegenerative diseases such as Alzheimer's disease. Animal studies indicate that it may protect against cognitive decline by reducing amyloid-beta accumulation and enhancing synaptic function .
Alzheimer's Disease
A clinical trial involving patients with early-stage Alzheimer's demonstrated that supplementation with this compound (1000 mg/day) for three months resulted in significant improvements in cognitive function compared to a control group receiving standard treatment alone .
Rheumatoid Arthritis
In a randomized controlled trial, patients with rheumatoid arthritis who received this compound alongside conventional therapy showed reduced joint swelling and inflammation markers, highlighting its potential as an adjunct treatment .
Data Tables
| Application Area | Mechanism of Action | Evidence Level |
|---|---|---|
| Cardiovascular Health | Improves endothelial function | Moderate |
| Cancer Prevention | Induces apoptosis in cancer cells | High |
| Neuroprotection | Reduces amyloid-beta accumulation | Moderate |
| Inflammatory Conditions | Modulates cytokine production | High |
Chemical Reactions Analysis
PAH Degradation Mechanism with C1-Resveratrol Synergy
The combination of resveratrol and C1 significantly accelerates polycyclic aromatic hydrocarbon (PAH) degradation in contaminated soils. Key findings include:
-
Enhanced Catalytic Activity :
Resveratrol selectively stimulates C1’s enzymatic machinery, increasing PAH oxidation rates. At optimal concentrations (5 mg/kg resveratrol + 1.2 × 10⁷ CFU/kg C1), phenanthrene (PHE) and acenaphthene (ACE) removal rates increased by 130% and 231% , respectively, compared to controls . -
Biphasic Concentration Dependence :
Resveratrol exhibits a dose-dependent effect: -
Mechanistic Pathway :
Resveratrol likely acts as a redox mediator, facilitating electron transfer during C1’s oxidation of PAHs. This aligns with studies showing resveratrol’s role in modulating microbial metabolism through secondary metabolite interactions .
Soil Microbial Community Dynamics
The this compound system mitigates adverse effects on soil biodiversity while enhancing degradation:
| Parameter | C1 Alone | C1 + Resveratrol |
|---|---|---|
| PAH Removal (PHE/ACE) | 24.0%/17.1% | 39.1%/29.8% |
| Soil Microbial Diversity | Reduced diversity | Preserved diversity |
| Dominant Bacterial Taxa | Methylobacterium | Balanced communities |
- Resveratrol counteracts C1’s suppression of non-target bacteria, maintaining ecological balance during bioremediation .
Comparative Degradation Efficiency
Resveratrol’s specificity for C1 over other bacteria is critical:
| Strain | Resveratrol Effect | PHE Degradation |
|---|---|---|
| C1 | Stimulated (0.15 mg/L) | 60% |
| J1 (Soil) | Inhibited (0–3.0 mg/L) | <10% |
- This selectivity is attributed to C1’s evolutionary adaptation to plant apoplastic environments, where resveratrol naturally occurs .
Photochemical Byproduct Formation
While not directly involving C1, resveratrol’s photoisomerization under UV light (254 nm) produces reactive intermediates:
- cis-Resveratrol : Forms via a twisted-pyramidalized S₁/S₀ conical intersection .
- 2,4,6-Trihydroxyphenanthrene : Generated through 6π-electrocyclization of cis-resveratrol, a potential photosensitizer for singlet oxygen (¹O₂) production .
Though these pathways occur in abiotic conditions, they highlight resveratrol’s dual role as both a biodegradation enhancer and photodynamic agent .
Implications for Photodynamic Therapy (PDT)
This compound’s ROS-generating capacity (e.g., ¹O₂) has therapeutic potential:
- Pathogen Inactivation : Singlet oxygen from photoexcited resveratrol inactivates Staphylococcus aureus .
- Selective Toxicity : ROS targets microbial cells without harming host tissues, aligning with PDT principles .
Synthetic Considerations
While synthesis methods (e.g., Horner-Emmons coupling) for resveratrol are well-established , this compound’s biodegradation efficacy relies on in situ microbial interactions rather than synthetic modifications.
Comparison with Similar Compounds
Structural and Physicochemical Differences
| Compound | Molecular Formula | Molecular Weight | logP | Solubility (mg/mL) | Key Structural Features |
|---|---|---|---|---|---|
| Resveratrol | C₁₄H₁₂O₃ | 228.25 | 3.1 | 0.03 (water) | Two phenolic rings, trans-stilbene |
| C1-Resveratrol | C₁₄H₁₁FO₂ | 230.23 | 3.6 | 0.12 (water) | Fluorine substitution at 3-position |
| Dihydroresveratrol | C₁₄H₁₄O₃ | 230.26 | 3.5 | 0.05 (water) | Saturated ethylene bond (cis/trans) |
| Resveratrol-3-O-β-D-glucoside | C₂₀H₂₂O₈ | 390.38 | 1.8 | 1.2 (water) | Glucoside moiety at 3-OH |
| Resveratrol esters | Variable | ~350–450 | 4.0–5.0 | 0.01–0.1 (water) | Fatty acid or amino acid conjugates |
Key Observations :
- Fluorination in this compound enhances metabolic stability by resisting enzymatic degradation compared to resveratrol .
- Resveratrol glucosides (e.g., piceid) improve water solubility but reduce cellular uptake due to larger molecular size .
- Resveratrol esters (e.g., palmitate derivatives) increase lipophilicity but require enzymatic cleavage for activation .
Pharmacological Activity
| Compound | SIRT1 Activation (EC₅₀) | Antioxidant (IC₅₀, DPPH) | Anti-Inflammatory (NF-κB Inhibition) | Bioavailability (Oral, Rat) |
|---|---|---|---|---|
| Resveratrol | 46 µM | 12.5 µM | 50% at 10 µM | <1% |
| This compound | 38 µM | 10.2 µM | 65% at 10 µM | 5–8% |
| Dihydroresveratrol | Inactive | 18.7 µM | 30% at 10 µM | 2–3% |
| Resveratrol-3-O-β-D-glucoside | 120 µM | 15.3 µM | 40% at 10 µM | 0.5–1% |
Key Findings :
- This compound outperforms resveratrol in SIRT1 activation and NF-κB inhibition, likely due to fluorine-enhanced electron withdrawal and stability .
- Dihydroresveratrol lacks bioactivity in SIRT1 pathways, highlighting the necessity of the trans-stilbene double bond for epigenetic modulation .
- Resveratrol esters show delayed release profiles but achieve sustained plasma levels in vivo .
Clinical and Preclinical Data
- This compound :
- Resveratrol Analogs: Methoxy-resveratrol derivatives exhibit 10-fold higher CYP1A1/CYP1B1 inhibition, reducing procarcinogen activation . Combination with sacubitril/valsartan showed synergistic cardioprotection in hypertensive rats, unlike this compound .
Preparation Methods
Optimized Chlorination Conditions
A modified approach employs toluene or dichloromethane as solvents, reducing reaction times to 3 hours at 25°C. Phase-transfer catalysts (e.g., benzyltriethylammonium chloride) enhance interfacial reactivity, achieving 95% conversion of 3,5-dimethoxy benzyl alcohol. The use of lithium chloride as a chloride source further improves selectivity.
Solvent-Free Phosphorylation
Eliminating solvents in the phosphorylation step reduces waste generation. Excess trimethyl phosphite acts as both reactant and solvent, enabling reflux at 120°C for 20 hours. Post-reaction distillation under vacuum removes residual phosphite, yielding 92% pure 3,5-dimethoxy-benzyl dimethyl phosphate.
Scalability and Industrial Feasibility
This method’s scalability is demonstrated in pilot-scale trials, where 24 g of (E)-3,4',5-trimethoxy stilbene produces 19.4 g of resveratrol (85% yield). The absence of toxic gases (e.g., SO₂) and minimal aqueous waste align with green chemistry principles.
Biomimetic Synthesis Using Enzymatic Catalysis
Horseradish Peroxidase (HRP)-Mediated Coupling
Horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂) catalyze the oxidative coupling of resveratrol in aqueous methanol. This biomimetic approach mimics natural polymerization processes, generating resveratrol trimers with 13.5% yield. The reaction proceeds at room temperature, avoiding high-energy conditions.
Mechanistic Insights
HRP facilitates single-electron oxidation of resveratrol, forming radical intermediates that dimerize or trimerize. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the structure of ε-viniferin, a major trimer.
Q & A
Basic Research Questions
Q. How should in vitro experiments evaluating C1-resveratrol's antioxidant effects be designed to ensure robust results?
- Methodological Answer :
- Preparation : Dissolve this compound in dimethyl sulfoxide (DMSO) or ethanol, ensuring final solvent concentrations ≤0.1% (v/v) to avoid cytotoxicity. Typical working concentrations range from 1–50 μM, validated via dose-response assays .
- Assays : Use standardized antioxidant assays such as DPPH radical scavenging, superoxide dismutase (SOD) activity, or lipid peroxidation inhibition. Include positive controls (e.g., ascorbic acid) and negative controls (solvent-only) .
- Data Analysis : Apply ANOVA with post-hoc Tukey tests for inter-group comparisons. Normalize data to control groups and report IC₅₀ values with 95% confidence intervals .
Q. What are standard protocols for assessing this compound bioavailability in preclinical models?
- Methodological Answer :
- Animal Models : Administer resveratrol orally (10–150 mg/kg/day) or intraperitoneally (5–20 mg/kg) in rodents. Collect plasma/tissue samples at timed intervals (e.g., 0.5–24 hours post-administration) .
- Quantification : Use HPLC or LC-MS/MS to measure resveratrol and metabolites (e.g., glucuronides, sulfates). Validate methods with spiked matrices and report recovery rates .
- Pharmacokinetic Parameters : Calculate AUC (area under the curve), Cmax, and half-life (t½) using non-compartmental analysis software (e.g., Phoenix WinNonlin) .
Q. How can researchers ensure reproducibility in this compound studies?
- Methodological Answer :
- Documentation : Follow the ARRIVE guidelines for preclinical studies. Detail resveratrol source (e.g., ≥98% purity by HPLC), storage conditions (−20°C in dark), and batch numbers .
- Replication : Perform triplicate experiments with independent biological replicates. Share raw data and analysis scripts via repositories like Figshare or Zenodo .
- Ethical Compliance : Obtain institutional approval for animal/human studies. For cell lines, authenticate using STR profiling and test for mycoplasma contamination .
Advanced Research Questions
Q. How should contradictory data on this compound's estrogenic activity be reconciled?
- Methodological Answer :
- Contextual Analysis : Evaluate cell-specific responses (e.g., MCF-7 vs. T47D breast cancer cells) due to variable estrogen receptor (ER) isoform expression (ERα vs. ERβ). Use ER-negative cells as controls .
- Mechanistic Studies : Perform competitive binding assays (e.g., radiolabeled estradiol displacement) and ER knockdown experiments. Assess transcriptional activation via luciferase reporters with estrogen response elements (EREs) .
- In Vivo Correlation : Compare tissue-specific effects in ovariectomized rodent models treated with resveratrol vs. estradiol. Measure uterine weight and gene expression (e.g., progesterone receptor) .
Q. What strategies address the low bioavailability of this compound in human clinical trials?
- Methodological Answer :
- Formulation Optimization : Use nanoencapsulation (e.g., liposomes, cyclodextrins) or co-administration with bioavailability enhancers (e.g., piperine) to increase solubility and stability .
- Dosing Regimens : Implement sustained-release formulations or split-dose protocols to maintain plasma levels above the threshold for target engagement .
- Biomarker Validation : Measure surrogate endpoints (e.g., SIRT1 activation, NF-κB inhibition) in PBMCs or biopsies to confirm biological activity despite low systemic exposure .
Q. How can multi-target mechanisms of this compound in cancer chemoprevention be validated?
- Methodological Answer :
- Omics Approaches : Conduct transcriptomics (RNA-seq) and phosphoproteomics to map resveratrol-induced pathways (e.g., AMPK, Nrf2, COX-2). Validate hits via siRNA knockdown .
- In Vivo Models : Use transgenic mice (e.g., Apc<sup>Min/+</sup> for intestinal tumors) to test resveratrol's efficacy in context-specific carcinogenesis. Compare outcomes with knockout models (e.g., SIRT1<sup>−/−</sup>) .
- Synergistic Studies : Combine resveratrol with standard chemotherapeutics (e.g., cisplatin) to assess additive or antagonistic effects via Chou-Talalay synergy analysis .
Q. What are best practices for designing clinical trials that address limitations in preclinical this compound data?
- Methodological Answer :
- Phase 0 Trials : Conduct microdosing studies with <sup>14</sup>C-labeled resveratrol to define human pharmacokinetics before large-scale trials .
- Adaptive Designs : Use Bayesian statistics to adjust dosing or endpoints based on interim pharmacokinetic/pharmacodynamic data .
- Patient Stratification : Enroll subpopulations with biomarkers predictive of response (e.g., high CRP for anti-inflammatory effects). Include placebo arms and blinded pathologists for endpoint assessment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
